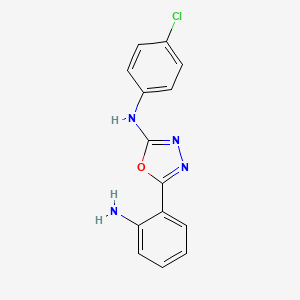

5-(2-aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine

Description

5-(2-Aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-aminophenyl group at position 5 and a 4-chlorophenyl group at position 2. The 1,3,4-oxadiazole scaffold is widely studied for its antiproliferative properties, as it can interact with biological targets through hydrogen bonding and π-π stacking due to its aromaticity and electron-rich nature . The 2-aminophenyl substituent may enhance solubility and bioavailability, while the 4-chlorophenyl group contributes to hydrophobic interactions with cellular receptors .

Properties

IUPAC Name |

5-(2-aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O/c15-9-5-7-10(8-6-9)17-14-19-18-13(20-14)11-3-1-2-4-12(11)16/h1-8H,16H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTGQAKBCFLHLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)NC3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-aminobenzohydrazide with 4-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(2-aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Antiproliferative Activity

Key Examples :

- N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b): Exhibited a mean growth percent (GP) of 45.20 across 60 NCI cancer cell lines, indicating moderate activity. The methoxy group may reduce potency compared to amino substituents due to decreased hydrogen-bonding capacity .

- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) : Showed a GP of 62.62, suggesting that electron-donating groups (e.g., methyl, methoxy) enhance activity in certain contexts .

- N-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4b in ) : Demonstrated a GP of 59.73 on leukemia (SR) and 72.77 on lung cancer (NCI-H522). The trimethoxyphenyl group likely improves membrane permeability and target affinity .

Table 1: Antiproliferative Activity of Selected Oxadiazole Derivatives

Role of Halogen Substituents

- Chlorine vs. Bromine: N-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4h): Showed variable GPs (60.45–82.97) across melanoma, breast, and renal cancers, suggesting bromine’s bulkier size may improve binding in specific pockets .

Amino vs. Hydroxy/Methoxy Substituents

- N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (101): Achieved a GP of 46.82 on melanoma (MDA-MB-435), outperforming methoxy-substituted analogs. The hydroxyl group may enhance target engagement through hydrogen bonding .

- 5-(2-Aminophenyl) vs. 5-(4-Hydroxyphenyl): The 2-aminophenyl group in the target compound could offer superior solubility and pharmacokinetics compared to hydroxylated analogs, though direct comparisons are lacking .

Comparison with Thiadiazole Analogs

Thiadiazoles (sulfur-containing analogs) exhibit distinct biological profiles:

- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine: Known for insecticidal and fungicidal activities rather than anticancer effects, likely due to reduced aromaticity and altered electronic properties .

Molecular Properties and Drug-Likeness

- Lipinski’s Rule : Oxadiazole derivatives like N-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4b) comply with the “rule of five,” suggesting favorable oral bioavailability .

- LogP and Solubility: The 2-aminophenyl group in the target compound may lower logP compared to chlorophenyl/methoxyphenyl analogs, improving aqueous solubility .

Biological Activity

5-(2-aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, backed by various studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the oxadiazole ring through condensation reactions. The compound can be synthesized from readily available precursors using methods such as the Mannich reaction or cyclization reactions involving suitable amines and carboxylic acids.

Anticancer Activity

Research indicates that compounds within the oxadiazole class exhibit significant anticancer properties. A study highlighted that derivatives of 1,3,4-oxadiazoles demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : SNB-19, NCI-H460, and SNB-75.

- Results : The compound exhibited a percentage growth inhibition (PGI) of 65.12% against SNB-19 at a concentration of 10 µM. Similarly, it showed PGIs of 55.61% and 54.68% against NCI-H460 and SNB-75 respectively .

Antimicrobial Activity

In addition to anticancer properties, this compound has also been evaluated for its antimicrobial effects:

- Microbial Testing : The compound was tested against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The most promising derivatives exhibited MIC values as low as 8 µg/mL with zones of inhibition ranging from 17.0 ± 0.40 mm to 17.0 ± 0.15 mm at higher concentrations (200 µg/mL) .

The biological activity of oxadiazole derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Oxadiazoles have been shown to inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDACs) which are crucial for DNA replication and gene expression regulation .

- Interaction with Nucleic Acids : These compounds can interact with nucleic acids leading to disruptions in cellular processes essential for tumor growth .

- Molecular Docking Studies : Computational studies have demonstrated that these compounds can bind effectively to target proteins involved in cancer cell proliferation, showcasing their potential as therapeutic agents .

Case Studies

Several studies have documented the efficacy of oxadiazole derivatives:

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 5-(2-aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine?

The synthesis typically involves cyclization reactions using POCl₃ as a catalyst under reflux conditions. For example, a similar oxadiazole derivative was synthesized by reacting 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment to precipitate the product . For the target compound, analogous steps may involve substituting the starting materials with 2-aminophenyl and 4-chlorophenyl precursors. Purification via recrystallization (e.g., DMSO/water mixtures) is critical to isolate the pure product .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): Used to confirm hydrogen environments, such as amine/imine tautomerism (e.g., δ 11.20–10.10 ppm for NH groups) .

- Single-crystal X-ray diffraction: Resolves the 3D structure, including dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H⋯N interactions forming 3D networks) .

- Mass spectrometry (Orbitrap Fusion Lumos): Provides accurate molecular weight and fragmentation patterns .

Q. What biological activities are reported for structurally related 1,3,4-oxadiazoles?

Analogous compounds exhibit anticancer and antioxidant properties. For instance, 5-aryl-N-(4-trifluoromethylphenyl)-1,3,4-oxadiazoles showed IC₅₀ values <10 μM in anticancer assays and >50% radical scavenging in DPPH assays . Thiazole and thienopyridine derivatives also demonstrate antimicrobial and anti-leishmanial activities, suggesting potential for the target compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Methodological solutions include:

- Orthogonal assays: Validate anticancer activity using both MTT and apoptosis assays .

- Standardized protocols: Control variables like solvent purity, incubation time, and temperature .

- Statistical rigor: Apply multivariate analysis to isolate confounding factors .

Q. What strategies improve synthetic yield and purity of this compound?

- Catalyst optimization: Replace POCl₃ with milder agents (e.g., PCl₅) to reduce side reactions .

- Reaction monitoring: Use TLC or HPLC to track intermediate formation and adjust reflux duration .

- Purification: Employ column chromatography for intermediates and recrystallization for final product isolation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking: Simulate binding to receptors (e.g., kinase domains) using software like AutoDock. A study on thienopyridines used docking to identify hydrogen bonds with Leishmania enzymes .

- DFT calculations: Analyze electron distribution to predict reactivity sites (e.g., oxadiazole ring’s electrophilicity) .

Q. What are the stability challenges during storage, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.